molecular formula C15H12ClFO3 B6382112 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% CAS No. 1261902-55-9

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%

Cat. No. B6382112
CAS RN: 1261902-55-9
M. Wt: 294.70 g/mol
InChI Key: PWGJFVPKMBTAMY-UHFFFAOYSA-N
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Description

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% (3-Cl-5-EFPP) is a versatile chemical compound with a wide range of applications in scientific research. It is a phenol derivative with a chloro group and an ethoxycarbonyl group at the para position of the phenyl ring, as well as a fluorine atom at the ortho position. 3-Cl-5-EFPP has been used in various fields of research, including organic synthesis, catalysis, drug discovery and development, and biochemistry.

Scientific Research Applications

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis, and as a catalyst in a variety of reactions. It is also used as a starting material for the synthesis of pharmaceuticals and other compounds, as well as for the synthesis of biotransformation enzymes. Additionally, 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has been used in the synthesis of small-molecule inhibitors of protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% is not completely understood. It is believed to act as an electron-withdrawing group, which can affect the reactivity of the reaction and the products formed. Additionally, the chloro group can act as a catalyst, allowing for the formation of products that would otherwise be difficult to obtain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as well as on the expression of certain genes. Additionally, it may have an effect on the metabolism of certain compounds, such as fatty acids and nucleotides.

Advantages and Limitations for Lab Experiments

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized in large quantities. Additionally, it is stable and does not degrade easily. However, there are some limitations to its use in lab experiments. It is highly toxic, and must be handled with extreme caution. Additionally, it has a high boiling point, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%. It could be used in the development of new drugs and therapies, as well as in the synthesis of new molecules and materials. Additionally, it could be used to study the mechanism of action of enzymes and other proteins, as well as to investigate the biochemical and physiological effects of various compounds. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.

Synthesis Methods

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-chloro-4-fluorophenol and ethyl chloroformate, followed by a deprotection reaction. This method is simple and efficient, and can be scaled up for large-scale production. Other methods include the reaction of 3-chloro-4-fluorophenol and ethyl bromoacetate, followed by a deprotection reaction, and the reaction of 3-chloro-4-fluorophenol and ethyl chloroacetate, followed by a deprotection reaction.

properties

IUPAC Name

ethyl 4-(3-chloro-5-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJFVPKMBTAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686169
Record name Ethyl 3'-chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

CAS RN

1261902-55-9
Record name Ethyl 3'-chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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